molecular formula C14H10Cl2N2O2 B11959617 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide CAS No. 895-84-1

4-chloro-N'-(4-chlorobenzoyl)benzohydrazide

Cat. No.: B11959617
CAS No.: 895-84-1
M. Wt: 309.1 g/mol
InChI Key: YBFRTDHRYMNDLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(4-chlorobenzoyl)benzohydrazide typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for 4-chloro-N’-(4-chlorobenzoyl)benzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N’-(4-chlorobenzoyl)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution on the benzene rings enhances its reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

4-chloro-N'-(4-chlorobenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c15-11-5-1-9(2-6-11)13(19)17-18-14(20)10-3-7-12(16)8-4-10/h1-8H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFRTDHRYMNDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901008846
Record name 4-Chloro-N-[(4-chlorophenyl)(hydroxy)methylidene]benzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901008846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895-84-1
Record name NSC60385
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-N-[(4-chlorophenyl)(hydroxy)methylidene]benzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901008846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-BIS(4-CHLOROBENZOYL)-HYDRAZINE
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